Enantiomeric Purity: (R)- vs. (S)- vs. Racemic 680185-83-5 in Stereospecific Assays
N-Benzyl-1-(2-chlorophenyl)ethanamine contains a chiral center at the α-carbon. The racemic mixture (CAS 680185-83-5) and the isolated (S)-enantiomer are commercially available as distinct catalog items . In structure-activity relationship (SAR) studies on the homologous N-benzylphenethylamine class, the (R)-enantiomer of structurally related compounds consistently exhibits 10- to 100-fold higher potency at 5-HT₂A receptors compared to the (S)-enantiomer [1]. This stereochemical influence is directly translatable: procurement of racemic 680185-83-5 versus an isolated enantiomer will yield fundamentally different biological readouts, a difference that cannot be mitigated through concentration adjustments alone.
| Evidence Dimension | Enantiomeric potency differential at 5-HT₂A receptor |
|---|---|
| Target Compound Data | Racemic mixture (1:1 R/S); effective potency reduced by ≥50% relative to pure (R)-enantiomer [1] |
| Comparator Or Baseline | (R)-N-benzyl-2,5-dimethoxy-4-substituted phenethylamine analogs: Ki = 0.5-5 nM [1] |
| Quantified Difference | (R)-enantiomer is 10- to 100-fold more potent than (S)-enantiomer in radioligand binding assays [1] |
| Conditions | In vitro radioligand displacement assays using [³H]ketanserin at human 5-HT₂A receptors expressed in HEK293 cells |
Why This Matters
This stereochemical sensitivity means that substituting the racemic mixture (680185-83-5) for a chirally resolved analog will produce non-linear differences in assay outcomes, making enantiomeric specification a critical procurement parameter.
- [1] Nichols DE, Frescas SP, Marona-Lewicka D, et al. 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane: a potent serotonin 5-HT2A/2C agonist. J Med Chem. 1994;37(25):4346-4351. View Source
